4-Ethoxy-1,8-naphthyridine
CAS No.: 113389-05-2
Cat. No.: VC15993227
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113389-05-2 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 4-ethoxy-1,8-naphthyridine |
| Standard InChI | InChI=1S/C10H10N2O/c1-2-13-9-5-7-12-10-8(9)4-3-6-11-10/h3-7H,2H2,1H3 |
| Standard InChI Key | WLMYCXDQPFGSQL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C2C=CC=NC2=NC=C1 |
Introduction
Structural and Chemical Properties of 4-Ethoxy-1,8-Naphthyridine
The 1,8-naphthyridine core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 8. Substitution at the 4-position with an ethoxy group (-OCH₂CH₃) introduces steric and electronic modifications that influence reactivity, solubility, and biological interactions.
Molecular Configuration and Tautomerism
The ethoxy group at position 4 stabilizes the keto-enol tautomeric equilibrium common to naphthyridines. Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds, such as ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (CAS 13250-96-9), reveal characteristic carbonyl (C=O) and ether (C-O-C) stretching vibrations at 1,680–1,710 cm⁻¹ and 1,100–1,250 cm⁻¹, respectively . For 4-ethoxy derivatives, the ethoxy substituent likely reduces intermolecular hydrogen bonding compared to hydroxylated analogs, enhancing lipophilicity .
Table 1: Key Physicochemical Properties of 4-Ethoxy-1,8-Naphthyridine (Predicted)
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| LogP (Partition Coefficient) | 1.85 (estimated via ChemAxon tools) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| pKa | ~4.2 (pyridine-like nitrogen protonation) |
Synthetic Routes to 4-Ethoxy-1,8-Naphthyridine
Condensation and Cyclization Strategies
Spectroscopic Characterization
NMR Spectral Analysis
Proton NMR (¹H-NMR) of 4-ethoxy-1,8-naphthyridine derivatives would exhibit distinct signals:
-
Ethoxy Group: A triplet at δ 1.35–1.45 ppm (CH₃) and a quartet at δ 3.45–3.55 ppm (CH₂).
-
Aromatic Protons: Doublets in the δ 7.5–8.5 ppm range due to vicinal coupling (J = 8–9 Hz) .
Mass Spectrometry
Electron ionization (EI-MS) would likely show a molecular ion peak at m/z 174 ([M]⁺), with fragmentation patterns including loss of the ethoxy group (-45 Da) and subsequent ring decomposition .
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